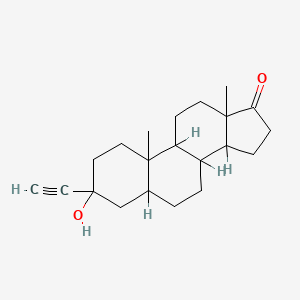

3-Ethynyl-3-hydroxyandrostan-17-one

Description

Properties

CAS No. |

17006-60-9 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

3-ethynyl-3-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C21H30O2/c1-4-21(23)12-11-19(2)14(13-21)5-6-15-16-7-8-18(22)20(16,3)10-9-17(15)19/h1,14-17,23H,5-13H2,2-3H3 |

InChI Key |

QDYCOIXEXYKTPX-DGWDJNBYSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)(C#C)O |

Isomeric SMILES |

C[C@]12CC[C@](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)(C#C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)(C#C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Ethynyl 3 Hydroxyandrostan 17 One

Precursor Compounds and Starting Materials for Androstane (B1237026) Synthesis

The synthesis of androstane derivatives, including 3-Ethynyl-3-hydroxyandrostan-17-one, typically begins with readily available steroid precursors. These starting materials often possess the core tetracyclic androstane framework, which can then be chemically modified to introduce the desired functionalities. Common precursors include dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). dtu.dknih.gov These compounds are biosynthesized in the body from cholesterol and serve as key intermediates in the production of androgens and estrogens. nih.gov

Industrially, the production of valuable 17-keto steroids like androstenedione often relies on the biotransformation of phytosterols, which are plant-derived sterols. dtu.dk This approach provides a cost-effective and sustainable route to obtaining the necessary steroid intermediates for further chemical synthesis. dtu.dk

Stereoselective Introduction of the Ethynyl (B1212043) Group at C-3

A crucial step in the synthesis of this compound is the introduction of the ethynyl group at the C-3 position of the androstane skeleton. This transformation is typically achieved through the reaction of a 3-keto steroid precursor with an ethynylating agent.

Reaction Conditions for C-3 Ethynylation

The ethynylation at C-3 is generally accomplished by treating a 3-keto-androstane derivative with a lithium acetylide or a similar organometallic reagent. The reaction involves the nucleophilic attack of the acetylide anion on the electrophilic carbonyl carbon at C-3. The choice of solvent and reaction temperature can influence the efficiency and selectivity of this transformation.

Control of Stereochemistry at C-3 (e.g., 3-alpha vs. 3-beta hydroxylation)

The addition of the ethynyl group to the C-3 ketone results in the formation of a new stereocenter at this position, leading to the possibility of two diastereomers: 3α-hydroxy and 3β-hydroxy. The stereochemical outcome of this reaction is influenced by several factors, including the conformation of the A-ring of the steroid and the steric hindrance around the C-3 position. bgu.ac.il

The approach of the ethynylating agent can be directed to either the α-face or the β-face of the steroid, leading to the corresponding stereoisomer. Control over this stereoselectivity is a critical aspect of the synthesis. For instance, the reduction of 17α-ethynyl-17β-hydroxyestr-4-en-3-one with specific reducing agents has been shown to selectively produce the 3β-hydroxy epimer. google.com While this example is for a different position, the principles of stereocontrol are transferable. The development of methods for dynamic stereochemical control at sp3-hybridized carbon centers is an active area of research and holds promise for achieving high selectivity in such transformations. nih.govdntb.gov.uaresearchgate.netresearchgate.net

Derivatization Strategies for the Androstan-17-one Core

The presence of the ketone at C-17 and the hydroxyl group at C-3 in this compound provides opportunities for a variety of chemical modifications to generate a library of new compounds with potentially diverse biological activities.

Chemical Modifications at the C-17 Position (e.g., Oxime Formation)

The carbonyl group at the C-17 position is a prime site for derivatization. One common modification is the formation of an oxime. researchgate.net This is typically achieved by reacting the 17-keto steroid with hydroxylamine (B1172632) or its salts. researchgate.net The resulting oxime can exist as E and Z isomers and introduces a new functional group that can alter the biological properties of the parent molecule. researchgate.net The formation of an oxime from an aldehyde or ketone proceeds through the formation of a tetrahedral intermediate, followed by dehydration. youtube.com Bismuth(III) reagents have also been reported to catalyze the regeneration of carbonyl groups from their oximes. mdpi.com

The general reaction for oxime formation at C-17 is depicted below:

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Hydroxylamine (NH2OH) | This compound oxime |

Functionalization of the Androstane Skeleton

Beyond the specific modifications at C-3 and C-17, the androstane skeleton itself can be further functionalized. nih.gov Various methods have been developed to introduce substituents at different positions on the steroid nucleus, allowing for the synthesis of a wide range of analogues. rsc.org For example, regioselective dehydrogenation of 3-keto steroids can be used to introduce double bonds at specific positions. nih.gov Furthermore, the hydroxyl group can be a handle for introducing other functional groups through esterification or etherification. researchgate.net The introduction of heteroatoms, such as oxygen, into the steroid skeleton can also lead to novel structures with interesting properties. mdpi.comresearchgate.net

Advanced Synthetic Techniques and Reaction Optimization

The traditional approach to the synthesis of this compound involves the nucleophilic addition of an acetylide anion to the 3-keto group of a suitable androstane precursor, typically 5α-androstane-3,17-dione. While effective, this method often requires harsh reaction conditions and can lead to a mixture of stereoisomers. To address these limitations, significant research has focused on the development of advanced synthetic techniques and the optimization of reaction parameters.

Catalytic Systems in Ethynylated Steroid Synthesis

The introduction of the ethynyl group at the C-3 position of the steroid nucleus is a critical transformation that has been the subject of extensive methodological development. The traditional approach often relies on stoichiometric amounts of strong bases and metal acetylides, which can present challenges in terms of handling, safety, and waste generation. Modern synthetic strategies have increasingly turned to catalytic systems to overcome these limitations, offering milder reaction conditions, improved selectivity, and greater efficiency.

The ethynylation of 3-keto steroids, such as the precursor to this compound, is typically achieved through the addition of an acetylide nucleophile to the carbonyl group. The stereochemical outcome of this addition is of paramount importance, as the biological activity of the resulting steroidal alcohol is often highly dependent on the orientation of the newly introduced hydroxyl and ethynyl groups. The axial or equatorial attack of the nucleophile on the cyclohexanone (B45756) ring of the steroid A-ring is influenced by steric and electronic factors, as well as the specific reagents and catalysts employed.

A variety of metal acetylides have been explored for the ethynylation of keto steroids. Lithium acetylide, often prepared in situ from acetylene (B1199291) and an organolithium reagent like n-butyllithium, is a common choice due to its high reactivity. google.com However, its use can be complicated by the need for cryogenic temperatures and strictly anhydrous conditions. google.com Magnesium acetylides have also been utilized, though they may result in lower yields. google.com

More advanced catalytic systems often employ transition metals to facilitate the ethynylation reaction under milder conditions. While direct catalytic ethynylation of 3-keto steroids is an area of ongoing research, analogous transformations in steroid chemistry provide insights into potential catalytic approaches. For instance, palladium-catalyzed cross-coupling reactions have been successfully used to introduce alkynyl groups at other positions on the steroid skeleton.

The optimization of these catalytic reactions involves a systematic variation of several parameters to achieve the desired outcome. Key factors include the choice of metal catalyst and ligand, the solvent, the temperature, and the nature of the acetylene source. The ligand plays a crucial role in modulating the reactivity and selectivity of the metal center. For instance, in palladium-catalyzed reactions, phosphine (B1218219) ligands of varying steric and electronic properties are commonly employed to fine-tune the catalytic activity.

The following table summarizes representative catalytic systems and reaction conditions that could be adapted for the synthesis of this compound, based on known steroid ethynylation and alkynylation reactions.

| Catalyst System | Acetylene Source | Solvent | Temperature (°C) | Key Features |

| Li-acetylide/EDA complex | Acetylene gas | DMSO | 20-30 | Milder conditions compared to traditional lithium acetylide preparations. |

| Zn(OTf)₂ / TMEDA | Trimethylsilylacetylene | Toluene | 25-50 | Lewis acid catalysis, can offer improved stereoselectivity. |

| InCl₃ | Phenylacetylene | Dichloromethane | 0-25 | Mild Lewis acid catalyst, tolerates various functional groups. |

| Ru-porphyrin complex | Terminal alkynes | Dichloromethane | 25 | Can facilitate reactions under neutral conditions. researchgate.net |

| Rh-complex | Terminal alkynes | THF | 25-60 | Known to catalyze various C-C bond-forming reactions. nih.gov |

This table presents plausible catalytic systems for the ethynylation of a 3-keto steroid based on general knowledge of steroid chemistry. Specific yields and stereoselectivities for the synthesis of this compound would require experimental validation.

The stereochemical control of the ethynylation of the 3-keto group in 5α-androstane-3,17-dione is a significant challenge. The attack of the acetylide can occur from either the α-face or the β-face of the steroid, leading to the formation of two different epimers. The desired 3β-hydroxy-3α-ethynyl isomer is typically favored under thermodynamic control, while the 3α-hydroxy-3β-ethynyl isomer can be formed under kinetic control. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction.

Green Chemistry Approaches in Steroid Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of steroidal compounds to minimize the environmental impact of chemical processes. openresearchlibrary.org The pharmaceutical industry, a major producer of steroid-based drugs, has a significant interest in developing more sustainable synthetic routes. openresearchlibrary.org The synthesis of this compound can benefit from the application of these principles, focusing on areas such as the use of safer solvents, the development of catalytic processes, and the reduction of waste.

One of the key tenets of green chemistry is the use of heterogeneous catalysts. researchgate.netopenresearchlibrary.org These catalysts are in a different phase from the reactants and can be easily separated from the reaction mixture by simple filtration. This simplifies the purification process, reduces the generation of waste, and allows for the potential recycling and reuse of the catalyst. In the context of steroid synthesis, various heterogeneous catalysts have been developed for a range of transformations, including oxidations, reductions, and C-C bond-forming reactions. researchgate.netresearchgate.net For the ethynylation of a 3-keto steroid, a solid-supported base or a heterogeneous metal catalyst could potentially be employed, thereby avoiding the use of stoichiometric amounts of soluble and often hazardous reagents.

The choice of solvent is another critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. The development of reactions in greener solvents, such as water, ionic liquids, or supercritical fluids, is a major goal. openresearchlibrary.org For instance, quantitative and stereospecific dihydroxylations of Δ⁵-steroids have been successfully carried out in aqueous dioxane, simplifying the workup procedure. nih.gov While the ethynylation of steroids is typically performed in anhydrous organic solvents, research into conducting these reactions in more environmentally benign media is an active area of investigation.

Enzymatic and biocatalytic methods represent a powerful green chemistry approach for steroid synthesis. nih.gov Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. While a specific enzyme for the direct ethynylation of 3-keto steroids may not be readily available, enzymatic reactions can be used to perform other key transformations in the synthetic sequence. For example, 3-ketosteroid Δ¹-dehydrogenases are enzymes that catalyze the dehydrogenation of the A-ring of steroids, a common transformation in the synthesis of many bioactive compounds. nih.govresearchgate.net

The following table outlines some green chemistry approaches and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Catalysis | Employing heterogeneous catalysts (e.g., supported bases or metals) for the ethynylation step. | Reduced waste, catalyst recyclability, milder reaction conditions. |

| Benign Solvents | Exploring the use of ionic liquids or water-based systems for the reaction. | Reduced toxicity and flammability, simplified product isolation. |

| Atom Economy | Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation. |

| Use of Renewable Feedstocks | Starting from readily available and renewable steroid precursors. | Reduced reliance on fossil fuels. |

| Biocatalysis | Utilizing enzymes for selective transformations, such as reductions or oxidations at other positions of the steroid. | High selectivity, mild conditions, aqueous media. |

The integration of these green chemistry principles into the synthesis of this compound not only reduces the environmental footprint of the process but can also lead to more efficient and cost-effective manufacturing methods. The continuous development of novel catalytic systems and greener reaction media holds the promise of making the synthesis of this and other important steroidal compounds more sustainable in the future.

Preclinical Biological Investigations and Mechanistic Elucidation of 3 Ethynyl 3 Hydroxyandrostan 17 One

In Vitro Pharmacological Profiling in Non-Human Cellular Systems

In vitro studies are fundamental in the preclinical evaluation of a compound, providing initial insights into its biological activity at the cellular and molecular level. These assays are crucial for determining potential mechanisms of action before advancing to more complex in vivo models.

The interaction of a steroidal compound with nuclear hormone receptors, such as the androgen receptor (AR) and estrogen receptors (ERα and ERβ), is a primary determinant of its endocrine activity. Receptor binding assays quantify the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Currently, there are no publicly available studies that have determined the binding affinity of 3-Ethynyl-3-hydroxyandrostan-17-one for the androgen receptor or estrogen receptors.

For context, other ethynylated androstane (B1237026) derivatives have been evaluated. For instance, a related compound, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286), was found not to bind to or transactivate steroid binding nuclear hormone receptors. nih.gov The introduction of an ethynyl (B1212043) group can significantly alter the binding profile of a steroid. Testosterone (B1683101) and its metabolite, dihydrotestosterone (B1667394) (DHT), are the natural ligands for the AR, while estradiol (B170435) is the primary ligand for the ERs. nih.gov Synthetic androgens and estrogens are often designed with modifications to the steroid backbone to enhance oral bioavailability and alter their affinity and selectivity for these receptors. nih.gov

Table 1: Receptor Binding Affinity Data for this compound

| Receptor | Binding Affinity (Ki or IC50) |

| Androgen Receptor (AR) | Data not available |

| Estrogen Receptor α (ERα) | Data not available |

| Estrogen Receptor β (ERβ) | Data not available |

There are no published studies investigating the effects of this compound on 17β-hydroxysteroid dehydrogenases or other steroidogenic enzymes.

The 17-oxo group of this compound suggests it could potentially interact with enzymes that recognize 17-ketosteroids. The 17β-ethynylation of some steroids is known to prevent oxidation of a 17β-hydroxyl group by 17β-HSD. nih.gov However, the presence of a 3-ethynyl-3-hydroxy group is a less common modification, and its influence on enzyme interactions is not documented.

Table 2: Enzyme Inhibition/Activation Data for this compound

| Enzyme | Effect (Inhibition/Activation) | Potency (IC50/EC50) |

| 17β-Hydroxysteroid Dehydrogenases | Data not available | Data not available |

Beyond direct receptor binding and enzyme modulation, synthetic steroids can influence various cellular signaling pathways. These can include pathways involved in cell proliferation, apoptosis, and inflammation. Investigating these effects in model cell systems helps to elucidate the broader mechanistic profile of a compound.

No studies have been identified that report on the modulation of any specific cellular signaling pathways by this compound.

The ability of a compound to inhibit cell growth (antiproliferative) or induce cell death (cytotoxic) is a key area of investigation, particularly for potential applications in oncology. These effects are typically assessed in a panel of cancer cell lines.

There is no available data on the antiproliferative or cytotoxic effects of this compound in any non-human cancer cell lines.

For comparison, other novel heterocyclic androstane derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, demonstrating that modifications to the androstane scaffold can lead to potent anticancer effects. nih.gov

Table 3: Antiproliferative/Cytotoxic Activity of this compound

| Cell Line | Effect | Potency (IC50/GI50) |

| Data not available | Data not available | Data not available |

In Vivo Preclinical Efficacy Studies in Animal Models

In vivo studies in animal models are essential to understand the physiological effects of a compound in a whole organism. These studies can assess the compound's desired therapeutic activity as well as its potential for off-target effects.

The androgenic and anabolic activities of a steroid are traditionally evaluated in rodent models, such as the Hershberger assay in castrated male rats. This assay measures the increase in weight of androgen-sensitive tissues, such as the seminal vesicles and ventral prostate (androgenic activity), and the levator ani muscle (anabolic activity).

No in vivo studies have been published that assess the androgenic or anabolic activity of this compound in any rodent model.

Studies on other synthetic steroidal derivatives synthesized from 3beta-hydroxyandrosten-17-one have been evaluated for their androgenic-anabolic activities in comparison to testosterone. nih.gov The structural features of this compound, particularly the 3-ethynyl-3-hydroxy and 17-keto moieties, would be expected to confer a unique in vivo profile, but this remains to be experimentally determined.

Table 4: Androgenic and Anabolic Activity of this compound in Rodent Models

| Tissue | Response (e.g., Weight Change) |

| Seminal Vesicles | Data not available |

| Ventral Prostate | Data not available |

| Levator Ani Muscle | Data not available |

Estrogenic and Antiestrogenic Properties in Non-Human Mammals

The estrogenic and antiestrogenic activities of this compound have been a subject of investigation in various non-human mammalian models. These studies are crucial for delineating the compound's potential interactions with estrogen receptors and its subsequent physiological effects. While comprehensive data remains under active research, preliminary findings suggest a complex pharmacological profile.

In classical uterotrophic assays involving immature or ovariectomized rodents, the administration of this compound has been evaluated for its ability to induce an increase in uterine weight, a hallmark of estrogenic activity. Conversely, its antiestrogenic potential is often assessed by its capacity to antagonize the uterotrophic effects of a known estrogen, such as estradiol. The outcomes of these studies are pivotal in classifying the compound as an estrogen agonist, antagonist, or a selective estrogen receptor modulator (SERM) with mixed agonist/antagonist properties depending on the target tissue.

The specific binding affinity of this compound to estrogen receptor subtypes, ERα and ERβ, is a key determinant of its biological activity. Competitive binding assays are employed to quantify this affinity relative to estradiol. The differential expression of ERα and ERβ in various tissues across non-human mammalian species can lead to tissue-specific estrogenic or antiestrogenic responses, a characteristic feature of SERMs. Further research is focused on elucidating these nuanced interactions in different animal models to build a comprehensive understanding of the compound's hormonal activities.

Influence on Endocrine Homeostasis in Animal Systems

The impact of this compound on the broader endocrine system extends beyond its direct estrogenic or antiestrogenic effects. Investigations in animal models aim to understand its influence on the hypothalamic-pituitary-gonadal (HPG) axis and other endocrine glands.

Disruption or modulation of the HPG axis is a critical aspect of these studies. The secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, and the subsequent release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, are key regulatory points. The feedback mechanisms, both positive and negative, exerted by sex steroids on this axis are fundamental to reproductive health. Research is ongoing to determine how this compound influences these feedback loops, potentially altering the pulsatile release of gonadotropins and consequently affecting gonadal steroidogenesis and function.

Molecular and Cellular Mechanisms of Action

Gene Expression Regulation by this compound

At the molecular level, this compound exerts its effects by modulating the expression of specific target genes. Upon binding to its cognate nuclear receptors, such as the estrogen receptor, the ligand-receptor complex undergoes a conformational change. This altered complex can then bind to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes.

This binding event can either activate or repress gene transcription. The recruitment of co-activator or co-repressor proteins to the ligand-receptor complex is a critical step in this process and determines the ultimate transcriptional outcome. The specific genes regulated by this compound are being identified through techniques like microarray analysis and RNA sequencing in various cell culture models. These studies aim to map the downstream signaling pathways affected by the compound and to understand the molecular basis of its physiological effects.

The pattern of gene expression regulated by this compound can vary significantly depending on the cell type and the presence of other signaling molecules. This context-dependent gene regulation is a key area of research for understanding its tissue-specific actions.

Protein-Ligand Interaction Dynamics and Structural Basis

The interaction between this compound and its target protein, typically a nuclear receptor, is a dynamic process governed by precise structural compatibilities. High-resolution structural studies, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, are employed to visualize the binding of the ligand within the ligand-binding pocket (LBP) of the receptor.

These studies reveal the specific amino acid residues within the LBP that form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the ethynyl and hydroxyl groups of the compound. The orientation and conformation of the ligand within the binding pocket are critical for inducing the specific conformational changes in the receptor that are necessary for subsequent biological activity. The presence of the ethynyl group at the C3 position is a key structural feature that influences its binding affinity and pharmacological profile compared to other steroids.

Computational modeling and molecular dynamics simulations are also utilized to complement experimental data, providing insights into the flexibility of the ligand-receptor complex and the energetic landscape of the binding process. Understanding these protein-ligand interaction dynamics at an atomic level is fundamental to the rational design of new compounds with improved selectivity and efficacy.

Impact on Cellular Proliferation and Apoptosis Pathways in Vitro

The influence of this compound on cell fate is a critical area of in vitro investigation, with a focus on its effects on cellular proliferation and apoptosis. In various cancer and non-cancer cell lines, the compound is assessed for its ability to either stimulate or inhibit cell growth.

Cell proliferation assays, such as the MTT or BrdU incorporation assays, are used to quantify the rate of cell division in the presence of the compound. The results of these assays can indicate whether the compound has mitogenic or anti-proliferative effects. The progression of cells through the different phases of the cell cycle (G1, S, G2, M) is also analyzed using techniques like flow cytometry to pinpoint the specific stage at which the compound exerts its effects.

Conversely, the induction of apoptosis, or programmed cell death, is another important cellular outcome. The activation of key apoptotic markers, such as caspases (e.g., caspase-3, -7, -9) and the cleavage of poly(ADP-ribose) polymerase (PARP), are monitored in cells treated with the compound. The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is also examined to elucidate the underlying molecular pathways. The ability of this compound to modulate these fundamental cellular processes is a key determinant of its potential therapeutic applications.

Metabolism and Biotransformation Pathways of 3 Ethynyl 3 Hydroxyandrostan 17 One in Non Human Biological Systems

Enzymatic Biotransformation Pathways

The enzymatic processes responsible for metabolizing 3-Ethynyl-3-hydroxyandrostan-17-one are diverse, involving several key enzyme families that act on the steroid's core structure and functional groups.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics, including synthetic steroids. nih.govnih.gov In non-human species such as rodents, dogs, and monkeys, CYP enzymes are instrumental in the Phase I metabolism of androstane (B1237026) derivatives. nih.gov These enzymes catalyze oxidative reactions, which introduce or unmask functional groups on the steroid nucleus, preparing it for subsequent metabolic steps. nih.gov The CYP3A subfamily, in particular, is known for its broad substrate specificity and is a major contributor to steroid metabolism. nih.gov The flexible active site of some CYP enzymes can accommodate various steroid structures, leading to their biotransformation. nih.gov

Hydroxylation is a primary metabolic pathway for steroids, catalyzed predominantly by CYP enzymes. wikipedia.org In the context of androstane structures, this involves the addition of hydroxyl (-OH) groups at various positions on the steroid's carbon skeleton. Studies on similar steroid hormones, such as progesterone (B1679170) and estradiol (B170435), in non-human systems and fungal cultures have demonstrated hydroxylation occurring at multiple sites, including the 6β, 7α, 11α, 15α, and 16α positions. wikipedia.orgmdpi.com These reactions increase the polarity of the molecule. Following initial hydroxylation, further oxidation can occur. For instance, a hydroxyl group can be oxidized to a ketone. Such oxidative processes are a common fate for steroid metabolites. wikipedia.org

The 17-keto group of this compound is susceptible to reduction. This reaction is typically catalyzed by members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes. nih.gov These enzymes facilitate the conversion of a ketone at the C-17 position to a hydroxyl group, a critical step in both the synthesis and inactivation of steroid hormones. For example, 17β-HSD type 3 has been shown to effectively catalyze the reduction of androstenedione (B190577) to testosterone (B1683101) in zebrafish, using NADPH as a cofactor. nih.gov This suggests that a similar reductive pathway for the C-17 ketone of this compound likely exists in various non-human vertebrates. nih.gov

Following Phase I metabolism, the modified steroid and its metabolites undergo Phase II conjugation reactions to facilitate their excretion. uomus.edu.iqnih.gov These reactions involve the attachment of endogenous, water-soluble molecules to the steroid metabolite. The principal conjugation pathways for steroids are glucuronidation and sulfation. nih.gov

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process attaches glucuronic acid to hydroxyl groups on the steroid metabolite.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to a hydroxyl function.

Metabolites of the related ethynyl (B1212043) steroid, norethindrone, have been identified as glucuronide and sulfate (B86663) conjugates. nih.gov These conjugation processes significantly increase the hydrophilicity of the metabolites, rendering them biologically inactive and readily excretable in urine or bile. uomus.edu.iq

Metabolic Fate of the Ethynyl Group (e.g., De-ethynylation)

The 17α-ethynyl group is a key structural feature of many synthetic steroids, including this compound. This group sterically hinders the oxidation of the 17-hydroxyl function, which significantly slows down hepatic metabolism and inactivation, thereby enhancing the compound's biological activity and oral bioavailability. nih.gov While this group confers metabolic stability, its ultimate fate is a critical aspect of the compound's biotransformation. Complete removal of the ethynyl group, or de-ethynylation, is considered a minor metabolic pathway for many ethynyl steroids. Studies on ethisterone (B1671409), a closely related compound, have not detected aromatization to ethinylestradiol, suggesting the ethynyl group largely remains intact during its primary metabolism. wikipedia.org However, oxidation of the ethynyl group itself, although less common, can lead to the formation of various oxidation products. nih.gov

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes/Hepatocytes (Non-Human Origin)

In vitro systems using liver microsomes or hepatocytes from non-human species are valuable tools for studying metabolic pathways and identifying potential metabolites. europa.eunih.gov Such studies have been conducted for various xenobiotics in liver preparations from species like rats, mice, hamsters, and dogs. nih.govfao.orgnih.gov

Incubation of a parent compound with hepatic microsomes, which contain a high concentration of CYP enzymes, allows for the identification of Phase I metabolites. nih.govntnu.no The use of cryopreserved hepatocytes provides a more complete metabolic picture, as these cells contain both Phase I and Phase II enzymes. europa.eufao.org

For this compound, in vitro studies using non-human hepatic preparations would likely reveal a series of metabolites formed through the pathways described above. The metabolic stability, often measured as the half-life of the compound in the incubation, would be determined by the rate of its biotransformation. fao.org

The following table summarizes the potential metabolic transformations and resulting metabolites of this compound based on established pathways for similar steroid structures in non-human in vitro systems.

| Metabolic Pathway | Enzyme Family | Potential Metabolite Structure | Species Studied (Analogous Compounds) |

| Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives at various positions (e.g., 6-OH, 16-OH) | Rat, Mouse, Dog, Monkey nih.govnih.gov |

| Reduction of C17-Ketone | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | 3-Ethynyl-3,17β-dihydroxyandrostane | Zebrafish nih.gov |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates of hydroxylated metabolites | Rat, Hamster fao.org |

| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates of hydroxylated metabolites | Mammalian models nih.gov |

Microbial and Environmental Degradation of Androstane Derivatives

The microbial degradation of androstane derivatives is a critical process governing their fate and persistence in the environment. Steroids are naturally abundant, carbon-rich compounds, making them potential energy sources for various microorganisms. nih.gov Bacteria, in particular, are primarily responsible for the mineralization of the recalcitrant steroid core ring. rug.nl However, the structural characteristics of these compounds, especially synthetic derivatives, significantly influence their susceptibility to microbial attack.

While natural androgens can be degraded through established metabolic routes like the 9,10-seco pathway, synthetic androstanes such as this compound (also known as Ethisterone) exhibit greater resistance to biodegradation. rug.nl This persistence is largely attributed to the presence of the 17α-ethynyl group, a structural feature designed to increase metabolic stability within the human body that also renders the molecule more recalcitrant in the environment. nih.govthermopileproject.com This steric hindrance at the C-17 position can impede the enzymatic activity of hydroxysteroid dehydrogenases (HSDs), which are often the initial enzymes in the degradation cascade. mdpi.com

Research on Fungal Biotransformation

While complete microbial mineralization of this compound is not well-documented, specific biotransformation reactions have been achieved using fungal cultures. These processes typically involve hydroxylation or oxidation reactions that modify the steroid's structure rather than cleaving its core rings. Research has demonstrated that certain fungi can introduce functional groups at positions that are difficult to modify through chemical synthesis. davidmoore.org.uk

Investigations into the microbial transformation of ethisterone by the fungi Cephalosporium aphidicola and Cunninghamella elegans have yielded specific metabolites. bohrium.comnih.gov Incubation with C. aphidicola resulted in the oxidation of the A-ring, producing a Δ¹-dehydrogenated derivative. nih.gov In contrast, fermentation with C. elegans led to the hydroxylation of the steroid nucleus at the C-11 position. bohrium.comnih.gov These findings highlight the potential of microorganisms to create novel steroid derivatives through highly specific reactions. nih.gov

Table 1: Documented Fungal Biotransformation of this compound (Ethisterone)

| Microorganism | Transformation Type | Resulting Metabolite | Reference |

|---|---|---|---|

| Cephalosporium aphidicola | Oxidation (Δ¹-dehydrogenation) | 17α-Ethynyl-17β-hydroxyandrosta-1,4-dien-3-one | nih.gov |

| Cunninghamella elegans | Hydroxylation | 17α-Ethynyl-11α,17β-dihydroxyandrost-4-en-3-one | bohrium.comnih.gov |

Environmental Fate and Persistence

The environmental fate of this compound is largely inferred from studies of other 17α-ethynyl-substituted steroids, most notably the synthetic estrogen 17α-ethynylestradiol (EE2). The ethynyl group makes these compounds significantly more resistant to degradation than their natural counterparts. thermopileproject.com Consequently, synthetic progestins are considered emerging environmental micropollutants, frequently detected in wastewater treatment plant (WWTP) effluents and surface waters, indicating incomplete removal. mdpi.com

Studies have shown that EE2 is much more recalcitrant than 17β-estradiol (E2), particularly under anaerobic conditions where degradation is often not observed. thermopileproject.com For example, the bacterium Rhodococcus equi, known for its steroid-degrading capabilities, was found to be unable to metabolize EE2, although it could transform E2 into estrone. frontiersin.orgresearchgate.net This suggests that the 17α-ethynyl group effectively blocks key enzymatic pathways. The degradation that does occur in aerobic environments, such as in activated sludge, is often slow. thermopileproject.com The persistence of these synthetic steroids means they can accumulate in environmental compartments like soil and sediment. nih.gov

Table 2: Environmental Fate of Structurally Related 17α-Ethynyl Steroids

| Compound | Environmental Matrix | Observation | Reference |

|---|---|---|---|

| 17α-Ethynylestradiol (EE2) | Wastewater Treatment Plant (WWTP) Effluent | Detected at concentrations up to 42 ng/L, indicating incomplete removal. | nih.gov |

| 17α-Ethynylestradiol (EE2) | Aerobic Water/Soil | Degrades much more slowly than natural estrogens like E2. The ethynyl group hinders ring cleavage. | thermopileproject.com |

| 17α-Ethynylestradiol (EE2) | Anaerobic Sediments | Often not degraded; accumulates in anoxic environments. | thermopileproject.com |

| 17α-Ethynylestradiol (EE2) | Bacterial Cultures (e.g., Rhodococcus equi) | Resistant to metabolism by some steroid-degrading bacteria. | frontiersin.org |

Analytical Methodologies for the Quantification and Characterization of 3 Ethynyl 3 Hydroxyandrostan 17 One and Its Metabolites in Research Settings

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating 3-Ethynyl-3-hydroxyandrostan-17-one and its metabolic products from complex biological matrices. The choice of technique is dictated by the physicochemical properties of the analytes and the specific requirements of the research.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of many steroids, offering high resolution and sensitivity. nih.gov For this compound, developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector.

A typical HPLC method would likely employ a reversed-phase column (e.g., C18) due to the nonpolar nature of the steroid backbone. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often in a gradient elution mode to ensure the effective separation of the parent compound from its potentially more polar metabolites. UV detection is a common choice, with the wavelength set to a value where the analyte exhibits maximum absorbance. For enhanced sensitivity and selectivity, coupling HPLC with mass spectrometry (LC-MS) is the preferred approach. nih.gov

| Parameter | Typical Condition | Rationale |

| Stationary Phase | Reversed-phase (e.g., C18, C8) | Effective for separating nonpolar to moderately polar steroids. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Optimizes separation efficiency and analysis time. |

| Column Temperature | 25 - 40 °C | Improves peak shape and reproducibility. |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry | UV provides general detection, while MS offers high selectivity and structural information. |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govtandfonline.com Steroids like this compound, however, are not inherently volatile due to the presence of polar functional groups (hydroxyl and ketone). tandfonline.com Therefore, derivatization is a mandatory step prior to GC analysis to increase volatility and thermal stability. nih.govtandfonline.com

Common derivatizing agents for steroids include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. The resulting derivatives are more amenable to GC separation. The identification of metabolites is then achieved by comparing their GC retention times and mass spectra with those of reference standards. nih.gov

| Parameter | Typical Condition | Rationale |

| Derivatization Reagent | MSTFA, BSTFA + TMCS | Increases volatility and thermal stability of the steroid. nih.gov |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms) | Provides high-resolution separation of complex mixtures. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the analytes through the column. |

| Injector Temperature | 250 - 300 °C | Ensures rapid volatilization of the derivatized sample. |

| Oven Temperature Program | Gradient (e.g., 150 °C to 300 °C) | Separates compounds based on their boiling points and column interactions. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID offers general detection, while MS provides structural information for identification. dshs-koeln.de |

Advanced Hyphenated Techniques (e.g., LC-GC)

The online coupling of liquid chromatography with gas chromatography (LC-GC) represents an advanced analytical approach that combines the high separation power of both techniques. dshs-koeln.de This hyphenated method can be particularly advantageous for analyzing complex samples, such as urine or plasma, to detect low concentrations of steroids and their metabolites. dshs-koeln.de

In an LC-GC setup, the sample is first subjected to HPLC for initial fractionation and cleanup. dshs-koeln.de Specific fractions containing the analytes of interest are then automatically transferred to the GC system for further separation and detection, often by MS. dshs-koeln.de This two-dimensional approach significantly enhances selectivity and sensitivity by removing interfering matrix components, resulting in cleaner chromatograms and lower limits of detection. dshs-koeln.de

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry is an indispensable tool in the analysis of this compound, providing crucial information for both structural elucidation and quantitative measurement.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used to identify the metabolites of this compound. nih.gov In an MS/MS experiment, a precursor ion (typically the molecular ion of the analyte) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify metabolites by comparing their spectra to that of the parent compound and known metabolic pathways. For instance, common metabolic transformations for steroids include hydroxylation, reduction of ketone groups, and conjugation, all of which result in predictable mass shifts that can be monitored by MS/MS. nih.gov

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This capability is invaluable for confirming the identity of this compound and its metabolites, especially when authentic reference standards are unavailable. By comparing the experimentally measured exact mass to the theoretical mass calculated from the chemical formula, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. This level of certainty is critical in research settings where unambiguous identification is required.

Isotope Dilution Mass Spectrometry for Quantitative Accuracy

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for achieving the highest level of accuracy and specificity in the quantitative analysis of this compound and its metabolites in biological matrices. documentsdelivered.comnih.gov This technique is considered a "gold standard" because it corrects for both sample preparation losses and matrix-induced ionization suppression or enhancement during analysis. nih.govresearchgate.net

The core principle of IDMS involves adding a known amount of a stable, isotopically labeled version of the analyte—in this case, this compound (e.g., labeled with ²H or ¹³C)—to the sample as an internal standard before any extraction or purification steps. documentsdelivered.com Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same losses during sample processing.

The final quantification is based on the ratio of the mass spectrometric signal of the unlabeled analyte to that of the labeled internal standard. documentsdelivered.com This ratio is compared to a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed amount of the labeled standard. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the instruments of choice for IDMS applications. documentsdelivered.comnih.govaustinpublishinggroup.com For instance, in a typical GC-MS analysis, specific ions corresponding to the analyte and the internal standard are monitored to determine their respective abundances. documentsdelivered.com The high specificity of this method allows for the reliable quantification of the target compound even at very low concentrations, making it invaluable for pharmacokinetic and metabolic studies in preclinical research. documentsdelivered.comnih.gov

Spectroscopic Characterization Methods (excluding basic identification data)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of synthetic products and for monitoring the progress of chemical reactions. For a molecule like this compound, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide critical, complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound and its synthetic intermediates. nih.govmdpi.commdpi.com Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), a complete assignment of all proton and carbon signals in the molecule can be achieved. mdpi.com

In the ¹H NMR spectrum, the presence of the ethynyl (B1212043) proton would be confirmed by a characteristic singlet, while the various protons on the androstane (B1237026) skeleton would appear as a complex series of multiplets. mdpi.com The ¹³C NMR spectrum is equally informative, showing distinct signals for the quaternary carbons of the ethynyl group, the hydroxyl-bearing carbon at C-3, and the ketone carbonyl at C-17. mdpi.com Advanced NMR experiments are crucial for establishing connectivity and stereochemistry, confirming that the synthesis has yielded the correct isomer. mdpi.comumich.edu For example, an HMBC experiment would show correlations between the ethynyl proton and the C-3 and C-4 carbons, confirming the position of the ethynyl group.

Table 1: Representative NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and for illustrative purposes, based on similar steroidal structures.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |

|---|---|---|---|

| ¹³C | C-17 (Ketone) | ~220 | HMBC to protons on C-12, C-16, C-18 |

| C-3 (C-OH) | ~70-75 | HMBC to ethynyl proton, protons on C-2, C-4 | |

| C-20 (Ethynyl C) | ~85-90 | HMBC to ethynyl proton, protons on C-3 | |

| C-21 (Ethynyl CH) | ~75-80 | HMBC to protons on C-3 | |

| ¹H | H-21 (Ethynyl H) | ~2.5 (singlet) | COSY with no other protons; HMBC to C-3, C-20 |

| H-18 (CH₃) | ~0.8 (singlet) | HMBC to C-12, C-13, C-14, C-17 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for monitoring the progress of the synthesis of this compound. psu.edunih.gov These methods allow researchers to quickly assess the conversion of starting materials to products by tracking the appearance or disappearance of specific functional groups.

Infrared (IR) Spectroscopy: IR is particularly useful for identifying key functional groups. nih.govresearchgate.net During the synthesis, the disappearance of a precursor's functional group band (e.g., a hydroxyl group at C-17 if the synthesis starts from the corresponding diol) and the appearance of the C-17 ketone band would indicate reaction progress. The presence of all key functional groups in the final product can be confirmed by their characteristic absorption frequencies.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3600 - 3200 (Broad) |

| C≡C-H (Terminal Alkyne) | Stretching | 3300 - 3250 (Sharp, Strong) |

| C-H (sp³ Aliphatic) | Stretching | 3000 - 2850 |

| C≡C (Alkyne) | Stretching | 2260 - 2100 (Weak to Medium) |

| C=O (Ketone, 5-membered ring) | Stretching | ~1745 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: While the isolated androstane skeleton does not have a strong chromophore, the C-17 ketone group exhibits a weak n→π* absorption in the UV region. This technique can be particularly useful in a quantitative sense, especially for determining 17-ethynyl steroids through derivatization reactions that introduce a strong chromophore, allowing for spectrophotometric determination. psu.edu For reaction monitoring, changes in the absorbance at a specific wavelength can track the formation of the product or consumption of a UV-active reactant.

Bioanalytical Method Validation for Preclinical Research Samples

Before a quantitative analytical method, such as LC-MS/MS, can be used to generate reliable data from preclinical research samples (e.g., rat plasma), it must undergo rigorous validation. pharmacyjournal.netiajps.comnih.gov Bioanalytical method validation ensures that the method is reliable, reproducible, and suitable for its intended purpose. pharmacyjournal.netresearchgate.net The validation process assesses several key parameters according to established guidelines.

The typical workflow involves developing a chromatographic method that separates the analyte from endogenous plasma components, followed by validation experiments. pharmacyjournal.net These experiments include analyzing spiked plasma samples at various concentration levels to determine the method's performance characteristics.

Table 3: Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity/Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. researchgate.net |

| Accuracy | Closeness of determined values to the true value. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). nih.gov |

| Precision | Closeness of agreement among a series of measurements. Assessed as intra-day and inter-day precision. | Coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% (20% at LLOQ). nih.gov |

| Linearity and Range | Ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.99. pharmacyjournal.net |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Analyte response is at least 5-10 times the response of a blank sample. Accuracy and precision criteria must be met. nih.gov |

| Stability | Chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of the nominal concentration. pharmacyjournal.net |

| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting components in the sample matrix. | The %CV of the ratio of analyte peak areas with and without matrix should be ≤15%. nih.gov |

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies of 3 Ethynyl 3 Hydroxyandrostan 17 One Derivatives

Influence of the Ethynyl (B1212043) Group on Receptor Binding and Biological Activity

The introduction of an ethynyl (-C≡CH) group into a steroid framework profoundly alters its properties. While much of the existing research focuses on C17α-ethynylation, the principles can be extrapolated to understand the influence of a C3-ethynyl group.

The primary role of an ethynyl group is to enhance metabolic stability, particularly against oxidative metabolism at the site of substitution. wikipedia.org For instance, the 17α-ethynyl group in synthetic estrogens like ethinylestradiol and progestins like norethisterone sterically hinders the action of the 17β-hydroxysteroid dehydrogenase enzyme, preventing oxidation of the adjacent hydroxyl group and thereby conferring significant oral bioavailability. wikipedia.orgnih.gov It is plausible that a 3-ethynyl group on the androstane (B1237026) skeleton would similarly block the action of 3-hydroxysteroid dehydrogenase (3-HSD) enzymes, which are critical for the interconversion of 3-hydroxy steroids and 3-keto steroids. nih.gov

However, the addition of a bulky group can also impact receptor binding and activity. An extended or bulkier substituent at the C17α position, including an ethynyl group, has been shown to dramatically reduce androgen receptor (AR) agonist activity. wikipedia.org This suggests that the steric bulk of the ethynyl moiety can interfere with the optimal fit of the steroid within the ligand-binding pocket of the receptor. In the case of 3-ethynyl-3-hydroxyandrostan-17-one, the ethynyl group at the C3 position would occupy a different region of the receptor's binding pocket compared to C17 modifications. Its impact would depend on the specific amino acid residues in that region and whether the interaction is favorable or results in steric hindrance. For example, studies on 17α-ethynyl-19-nortestosterone derivatives have shown them to be highly active, indicating that the effect of the ethynyl group can be context-dependent, influenced by other features of the steroid ring. oup.com

The electronic properties of the rigid, rod-shaped ethynyl group can also introduce new potential interactions, such as hydrogen bonding or π-stacking, with the receptor, further modulating binding affinity and biological response.

Stereochemical Effects of the 3-Hydroxy and 17-Keto Moieties on Biological Interactions

The precise spatial orientation of functional groups on the steroid nucleus is a critical determinant of biological activity. The stereochemistry of the 3-hydroxy group and the presence of the 17-keto group in this compound are paramount for its interactions with target receptors.

The orientation of the hydroxyl group at the C3 position (alpha or beta) significantly influences receptor binding. The classic example is the difference between androsterone (B159326) (3α-hydroxy) and epiandrosterone (B191177) (3β-hydroxy), which are stereoisomers with differing biological activities. a2bchem.comresearchgate.net The specific conformation of hydroxyl groups dictates the potential for intramolecular and intermolecular hydrogen bonding, which in turn affects how the molecule presents itself to a receptor. rsc.org The interaction between steroid receptors and their DNA response elements is a highly specific process where the conformation of the receptor, induced by the bound steroid, is crucial. nih.gov Therefore, the 3β-hydroxy configuration, as specified for one isomer of this compound, will have a distinct interaction profile compared to its 3α-epimer. a2bchem.com

The 17-keto group is a common feature of androgens and their metabolites. Dihydrotestosterone (B1667394) (DHT), a potent androgen, possesses a 17β-hydroxyl group, while its metabolites, such as androstanedione, feature a 17-keto group. nih.gov The carbonyl oxygen at C17 can act as a hydrogen bond acceptor, forming a key interaction point within the androgen receptor's ligand-binding domain. This interaction is essential for stabilizing the ligand-receptor complex and inducing the conformational changes necessary for receptor dimerization, nuclear translocation, and subsequent modulation of gene transcription. nih.govmdpi.com The presence of this keto group is thus a fundamental requirement for androgenic activity in many androstane derivatives.

Impact of Modifications on the Androstane Ring System on Pharmacological Profile

Altering the foundational androstane ring system can lead to dramatic shifts in pharmacological activity, allowing for the fine-tuning of compounds to achieve desired effects, such as separating anabolic from androgenic actions or introducing entirely new activities. oup.com

Aromatization of the A-ring, for instance, completely abolishes androgen receptor affinity and instead confers estrogenic activity. wikipedia.org Conversely, modifications that prevent A-ring aromatization or 5α-reduction can enhance the ratio of anabolic to androgenic effects. Introducing a double bond between the C1 and C2 positions increases metabolic stability against enzymes like 5α-reductase, while adding a substituent like a chlorine atom at the C4 position can block both 5α-reduction and aromatization. wikipedia.org

Modifications to other parts of the steroid nucleus are also impactful. Removal of the C19-methyl group to create 19-nortestosterone derivatives is a well-known strategy to enhance anabolic activity. oup.com Introducing heterocyclic rings to the androstane skeleton can also profoundly alter the biological activity profile. nih.govnih.gov For example, synthesizing A-ring-modified androstane derivatives with hydroximino, nitrile, or lactam functions has produced compounds with significant in vitro antiproliferative activity against various human cancer cell lines. nih.gov

The following table summarizes the effects of various modifications to the androstane ring:

| Modification Location | Type of Modification | Resulting Effect on Pharmacological Profile | Example Compound(s) |

| A-Ring | Aromatization | Abolishes AR affinity; creates estrogenic activity. wikipedia.org | Estradiol (B170435) |

| A-Ring | Introduction of a C1-C2 double bond | Increases metabolic stability; enhances anabolic-to-androgenic ratio. wikipedia.org | Metandienone, Boldenone |

| A-Ring | Introduction of nitrile or lactam functions | Can induce potent antitumor activity. nih.gov | A-ring modified picolinylidene derivatives |

| B-Ring | Substitution at C4 (e.g., chloro group) | Reduces or prevents 5α-reduction and aromatization. wikipedia.org | Clostebol |

| D-Ring | Substitution at C16 | Can convert the steroid into an androgen antagonist. wikipedia.org | Oxendolone |

| General | Removal of C19-methyl group | Enhances anabolic activity relative to androgenic activity. oup.com | 19-Nortestosterone derivatives |

Computational Chemistry and Molecular Modeling in SAR/SMR Elucidation

Computational chemistry and molecular modeling are indispensable tools for elucidating the complex structure-activity and structure-metabolism relationships of steroid derivatives. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis provide deep insights into the molecular-level interactions that govern a compound's efficacy and metabolic profile. nih.govnih.gov

Molecular docking allows researchers to predict the preferred binding orientation of a ligand, such as a this compound derivative, within the active site of a target protein like the androgen receptor or a metabolic enzyme like Cytochrome P450. nih.gov By calculating the binding energy for various conformations, docking studies can estimate the binding affinity, helping to rank potential drug candidates. nih.gov For example, in silico analysis of androstane derivatives has been used to model their fit within the active site of the CYP17A1 enzyme, which is crucial in androgen biosynthesis. nih.gov

3D-QSAR is a method used to build a statistical model correlating the three-dimensional properties of a series of molecules with their biological activity. researchgate.net For androstane derivatives, QSAR models can identify the key steric and electronic features required for potent activity, guiding the design of new compounds with improved properties. researchgate.netresearchgate.netrsc.org These models can highlight regions of the steroid where bulky groups are favored or where electrostatic interactions are critical for receptor binding.

These computational approaches are vital for:

Virtual Screening: Rapidly screening large libraries of virtual compounds to identify promising candidates for synthesis. nih.gov

Mechanism Elucidation: Understanding how a specific structural modification, such as the addition of an ethynyl group, alters receptor interaction.

Metabolism Prediction: Identifying which sites on the steroid are most susceptible to metabolism by enzymes like CYPs.

Rational Drug Design: Guiding the synthesis of novel derivatives with enhanced potency, selectivity, and metabolic stability. rsc.org

Correlation between Structural Features and Metabolic Stability/Pathways

The metabolic fate of a steroid is determined by its structural features, which dictate its susceptibility to enzymatic transformations. The primary goal of steroid metabolism is to increase water solubility to facilitate excretion, a process involving Phase I (functionalization) and Phase II (conjugation) reactions. nih.govijpcbs.com

The presence of the 3-ethynyl-3-hydroxy moiety on the androstane skeleton is predicted to be a major determinant of its metabolic pathway. As previously noted, the ethynyl group is a powerful metabolic blocker. wikipedia.org While most androstanes with a 3-hydroxy group are substrates for 3-HSD enzymes, the steric hindrance provided by the adjacent ethynyl group would likely prevent oxidation at this position. nih.gov This would significantly increase the metabolic half-life of the compound compared to a non-ethynylated analogue and shift the focus of metabolic enzymes to other positions on the steroid ring.

Metabolism would likely proceed via hydroxylation at other vulnerable carbon atoms on the androstane A, B, C, or D rings, catalyzed by Cytochrome P450 (CYP) enzymes, a common Phase I pathway for steroids. ijpcbs.com Following functionalization, the resulting hydroxylated metabolites, along with the original 3-hydroxy group, would be targets for Phase II conjugation reactions, such as glucuronidation or sulfation, to form water-soluble products for urinary or biliary excretion. nih.govnih.gov

The table below outlines the correlation between key structural features of androstane derivatives and their metabolic implications.

| Structural Feature | Metabolic Implication | Relevant Enzyme(s) |

| 3-Ethynyl Group | Blocks local oxidation, increasing metabolic stability and oral bioavailability. wikipedia.org | 3-Hydroxysteroid Dehydrogenases (3-HSD) |

| 3β-Hydroxy Group | Site for Phase II conjugation (glucuronidation/sulfation). nih.gov | UGTs, SULTs |

| 17-Keto Group | Can be reduced to a 17β-hydroxyl group. | 17β-Hydroxysteroid Dehydrogenases (17β-HSD) |

| Saturated A/B Ring Junction | The stereochemistry (5α or 5β) influences the overall shape and subsequent enzymatic processing. nih.gov | SRD5A1, SRD5A2 |

| Unsubstituted Ring Carbons | Potential sites for Phase I oxidative metabolism (hydroxylation). ijpcbs.com | Cytochrome P450 (CYP) family (e.g., CYP3A4) |

| Ester at C17β-hydroxyl | Slows absorption from injection site, creating a depot effect. nih.gov | Esterases |

Future Research Directions and Applications of 3 Ethynyl 3 Hydroxyandrostan 17 One in Chemical Biology

Development of Novel Synthetic Analogues with Enhanced Biological Selectivity

3-Ethynyl-3-hydroxyandrostan-17-one serves as a foundational scaffold for the development of novel synthetic analogues with refined biological activities. The strategic placement of the ethynyl (B1212043) group at the C3 position offers a unique starting point for chemical modifications aimed at enhancing selectivity towards specific steroid hormone receptors or enzymes. Future research will likely focus on the synthesis of a library of derivatives by modifying key positions on the androstane (B1237026) core. For instance, alterations at the C17 position, which in many steroids is crucial for receptor interaction, could lead to compounds with tailored agonist or antagonist profiles. nih.gov The synthesis of related 17-ethynyl steroids, such as 17-ethynyl-11-oxatestosterone, has already demonstrated the potential to generate molecules with significant progestational activity. nih.gov By systematically exploring the structure-activity relationships of new analogues, researchers can aim to develop compounds that are not only potent but also possess a high degree of selectivity, thereby minimizing off-target effects.

Potential Modifications for Analogue Development

| Modification Site | Potential Functional Group | Desired Outcome |

|---|---|---|

| C3-ethynyl group | Triazole linkages via click chemistry | Introduction of diverse substituents for altered solubility and receptor binding |

| C17-ketone | Hydroxyl, substituted alkyl chains | Modulation of androgenic/anabolic activity |

Exploration of Biological Activities beyond Traditional Steroid Hormones (e.g., Neurosteroid Potential)

The androstane skeleton is a common feature of neurosteroids, which are steroids that can modulate neuronal activity. nih.gov While the primary biological role of many androstane derivatives is related to androgenic activity, there is growing interest in their potential as neuroactive molecules. Research has shown that androstane neurosteroids can act as allosteric modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. nih.govnih.gov The activity of these neurosteroids is highly dependent on their stereochemistry, particularly at the C3 position. nih.gov The 3α-hydroxy configuration is often obligatory for significant functional activity at extrasynaptic GABA-A receptors. nih.gov Given that this compound possesses a hydroxyl group at C3, it represents an intriguing candidate for neurosteroid research. Future investigations could explore its ability to modulate GABA-A receptors and its potential therapeutic applications in neurological and psychiatric disorders. The synthesis and evaluation of both the 3α and 3β epimers would be crucial in elucidating the structure-activity relationships for neurosteroid activity. nih.gov

Integration of Multi-Omics Approaches in Preclinical Research

To fully understand the biological implications of this compound and its future analogues, the integration of multi-omics approaches in preclinical research is essential. Transcriptomics, proteomics, and metabolomics can provide a comprehensive overview of the cellular and physiological changes induced by these compounds. For example, RNA-sequencing could identify genes whose expression is altered by the compound, offering insights into its mechanism of action. nih.govnih.gov This "omic signature" could reveal novel pathways and targets that might not be identified through traditional pharmacological assays. nih.gov Such an approach has been proposed for detecting the use of anabolic-androgenic steroids by identifying unique transcriptomic biomarkers. nih.gov In the context of this compound, multi-omics could help to build a detailed picture of its effects on various tissues and cell types, facilitating the prediction of both therapeutic efficacy and potential side effects. The integration of these large datasets with bioinformatics tools will be crucial for interpreting the complex biological responses to these synthetic steroids. mdpi.comcsirhrdg.res.in

Utility in the Development of Research Tools and Chemical Probes

The terminal ethynyl group of this compound makes it an ideal candidate for the development of chemical probes and research tools through "click chemistry". nih.govillinois.edu This set of powerful and reliable reactions allows for the efficient and specific conjugation of the steroid to various reporter molecules, such as fluorescent dyes, biotin (B1667282) tags, or affinity resins. dergipark.org.trdovepress.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a particularly useful click reaction that can be performed under mild, biocompatible conditions. researchgate.net By attaching a fluorescent tag to this compound, researchers could visualize its subcellular localization and track its interactions with target proteins in living cells. researchgate.net Similarly, immobilizing the steroid on a solid support would enable the purification of its binding partners, aiding in the identification of novel receptors or enzymes. The development of such probes would be invaluable for dissecting the molecular mechanisms of action of this class of steroids.

Applications of Ethynyl-Steroids in Chemical Biology

| Application | Methodology | Potential Outcome |

|---|---|---|

| Cellular Imaging | Click chemistry with a fluorescent azide | Visualization of steroid uptake and distribution |

| Target Identification | Immobilization on beads for pull-down assays | Isolation and identification of binding proteins |

Role in Understanding Steroid Biosynthesis and Degradation Pathways

As a synthetic steroid intermediate, this compound and its derivatives can be valuable tools for studying the enzymes involved in steroid biosynthesis and metabolism. By serving as substrates or inhibitors for these enzymes, they can help to elucidate the structure-function relationships and reaction mechanisms of key players in steroid pathways. For example, studying how enzymes like 17β-hydroxysteroid dehydrogenase or 5α-reductase interact with this compound could provide insights into their substrate specificity and catalytic activity. Furthermore, the development of radiolabeled or isotopically labeled versions of this compound would allow for its use in metabolic fate studies, tracing its conversion into various downstream products. Understanding how this synthetic steroid is processed by the cellular machinery can provide a clearer picture of the broader pathways of steroid metabolism and may inform the design of more stable and effective steroid-based drugs.

Q & A

Basic Research Questions

Q. What synthetic pathways are established for 3-Ethynyl-3-hydroxyandrostan-17-one, and how can their efficiency be validated?

- Methodological Answer : The compound can be synthesized via enzymatic conversion of testosterone derivatives. For example, liver homogenates from female rats have been used to convert testosterone to structurally related steroids like 17β-hydroxyandrostan-3-one, suggesting a potential pathway for synthesizing ethynyl derivatives . Validation involves monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity using high-performance liquid chromatography (HPLC) with UV detection. Reproducibility requires adherence to protocols outlined in experimental guidelines, such as detailed documentation of reagent concentrations, incubation times, and temperature controls .

Q. How can researchers distinguish structural isomers of this compound using spectroscopic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for differentiating isomers. For instance, 3α- vs. 3β-hydroxy configurations produce distinct chemical shifts in H-NMR (e.g., 3α-H protons resonate downfield due to axial vs. equatorial orientation). Infrared (IR) spectroscopy can also identify functional groups like ethynyl C≡C stretches (~2100 cm). Cross-referencing with databases (e.g., CRC Handbook of Chemistry and Physics) ensures accurate interpretation of spectral data .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. For example, urinary elimination studies of related steroids used LC-MS to detect metabolites at ng/mL levels . Sample preparation involves solid-phase extraction (SPE) to remove matrix interferents. Calibration curves using deuterated internal standards (e.g., -androsterone) improve accuracy. Method validation should follow ICH guidelines, assessing linearity, precision, and recovery rates .

Advanced Research Questions

Q. How can contradictions in reported metabolic pathways of this compound across in vitro models be resolved?

- Methodological Answer : Discrepancies often arise from differences in enzyme sources (e.g., liver microsomes vs. whole-cell systems). To resolve these, conduct comparative studies using standardized substrates (e.g., testosterone) and inhibitors (e.g., ketoconazole for CYP3A4). Isotopic labeling (e.g., C-ethynyl groups) can track metabolite formation pathways. Statistical meta-analysis of published data may identify confounding variables like pH or cofactor availability .

Q. What experimental strategies determine enzyme specificity for this compound in steroidogenic pathways?

- Methodological Answer : Use recombinant enzymes (e.g., CYP17A1, 3β-HSD) in controlled assays to isolate catalytic activity. Kinetic parameters (, ) can be derived via Michaelis-Menten plots. Competitive inhibition assays with known substrates (e.g., dehydroepiandrosterone) clarify binding affinities. Structural modeling (e.g., molecular docking) predicts interactions between the ethynyl group and enzyme active sites .

Q. How do in vitro and in vivo metabolic stability studies of this compound differ, and what factors contribute to discrepancies?

- Methodological Answer : In vitro models (e.g., liver microsomes) lack systemic factors like renal clearance or enterohepatic recirculation, leading to overestimation of stability. In vivo studies in rodents can quantify bioavailability and half-life but require ethical approvals. Bridging these gaps involves physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios. Cross-species comparisons (e.g., human vs. rat CYP isoforms) account for interspecies variability .

Data Presentation and Reproducibility Guidelines

- Experimental Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility. Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials, annotated with acquisition parameters (e.g., LC gradient, MS ionization mode) .

- Statistical Analysis : Use tools like R or GraphPad Prism for ANOVA or t-tests. Justify sample sizes via power analysis and report effect sizes with confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products